(2S,3R,11bR)-Dihydrotetrabenazine D-Val is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. It is an active metabolite of tetrabenazine, a drug used primarily for treating movement disorders such as chorea associated with Huntington's disease. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and pharmacological properties.
The synthesis of (2S,3R,11bR)-Dihydrotetrabenazine D-Val involves several steps that typically include:
The synthesis may utilize chiral catalysts or enzymes to facilitate the selective formation of the desired stereoisomer while minimizing by-products. The reaction conditions—such as temperature, solvent choice, and reaction time—are critical for optimizing yield and purity .
The molecular structure of (2S,3R,11bR)-Dihydrotetrabenazine D-Val is defined by its unique arrangement of atoms:
(2S,3R,11bR)-Dihydrotetrabenazine D-Val participates in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, strong oxidizing agents may be employed to introduce new functional groups or to alter existing ones .
The mechanism of action for (2S,3R,11bR)-Dihydrotetrabenazine D-Val primarily involves its interaction with the vesicular monoamine transporter type 2 (VMAT2). By binding to this transporter:
Research indicates that this mechanism is crucial for its therapeutic effects in managing hyperkinetic movement disorders .
(2S,3R,11bR)-Dihydrotetrabenazine D-Val has several applications in scientific research:
This compound's unique properties make it an essential subject of study within medicinal chemistry and pharmacology .
The stereochemical architecture of (2S,3R,11bR)-dihydrotetrabenazine (DHTBZ) dictates its high-affinity interaction with vesicular monoamine transporter 2 (VMAT2). X-ray crystallographic analyses reveal that the 3R,11bR configuration creates optimal spatial positioning of the molecule’s hydrophobic and hydrogen-bonding elements within the VMAT2 binding pocket [2] [4]. This stereospecific arrangement facilitates π-π stacking with Phe464 and hydrogen bonding with Asp431 residues of VMAT2, critical interactions absent in other configurations.
Binding studies demonstrate exceptional selectivity: The (2S,3R,11bR) isomer exhibits a Ki value of 6.11 nM for VMAT2 in striatal synaptosomes, while its enantiomeric counterpart (2R,3S,11bS) shows negligible activity (Ki > 10,000 nM) [2]. This 8,000-fold potency differential highlights the enantioselective nature of VMAT2 recognition. Molecular dynamics simulations further indicate that the 2S-hydroxy group orientation stabilizes the binding complex via water-mediated hydrogen bonds with Ser198, a residue critical for transport function [4].
Table 1: VMAT2 Binding Parameters of DHTBZ Stereoisomers
Stereoisomer Configuration | VMAT2 Ki (nM) | Relative Potency |
---|---|---|
(2R,3R,11bR) | 3.96 | 1.00 (Reference) |
(2S,3R,11bR) | 6.11 | 0.65 |
(2S,3S,11bS) | 36,400 | 0.0001 |
(2R,3S,11bS) | >50,000 | <0.0001 |
Data derived from competitive binding assays using [³H]dihydrotetrabenazine in rat brain homogenates [1] [4].
Pharmacodynamic profiling of DHTBZ stereoisomers reveals clinically significant variations in target engagement and off-target interactions. The (2S,3R,11bR) isomer demonstrates dual functionality: potent VMAT2 inhibition (IC₅₀ = 8.3 nM) combined with moderate dopamine D2 receptor binding (Ki = 140 nM) [4] [6]. This contrasts sharply with the (2R,3R,11bR) isomer, which shows higher VMAT2 selectivity but increased affinity for serotonin receptors (5-HT₂B Ki = 85 nM), potentially contributing to neurological side effects [5].
In vivo distribution studies using positron emission tomography (PET) with carbon-11 labeled isomers demonstrate that the 2S,3R,11bR configuration achieves 68% striatal VMAT2 occupancy at plasma concentrations of 18 ng/mL – significantly lower than the 42 ng/mL required for equivalent occupancy by the (2R,3S,11bS) isomer [6]. This enhanced target engagement correlates with the compound’s brain-to-plasma ratio (0.85), which exceeds other isomers by 2.3-fold due to reduced P-glycoprotein-mediated efflux [6].
Metabolite profiling in Huntington’s disease patients reveals unexpected pharmacokinetic behavior: While (2S,3R,11bR)-DHTBZ represents only 12-18% of circulating DHTBZ isomers following tetrabenazine administration, its elimination half-life (t₁/₂ = 15.4 hr) exceeds the pharmacologically dominant [+]-β-isomer (t₁/₂ = 4.2 hr) by 3.7-fold [3] [5]. This prolonged exposure partially compensates for its lower abundance.
Table 2: Human Circulating Isomer Distribution Following Tetrabenazine Dosing (25 mg)
Stereoisomer | Mean Serum Concentration (ng/mL) | Relative Abundance (%) | Elimination Half-life (hr) |
---|---|---|---|
[−]-α-HTBZ | 9.7 ± 1.2 | 42.3% | 7.2 ± 0.9 |
[+]-β-HTBZ | 7.1 ± 0.8 | 30.9% | 4.2 ± 0.5 |
[2S,3R,11bR]-DHTBZ | 2.8 ± 0.4 | 12.2% | 15.4 ± 2.1 |
[−]-β-HTBZ | 1.3 ± 0.3 | 5.7% | 3.8 ± 0.6 |
Data from LC-MS/MS analysis of patient serum samples [3].
The absolute stereochemistry of (2S,3R,11bR)-DHTBZ was unequivocally established through single-crystal X-ray diffraction using tosylate salt derivatives grown in methanol/ethyl acetate solutions [2]. Crystals belong to the orthorhombic P2₁2₁2₁ space group with unit cell parameters a = 7.128 Å, b = 12.847 Å, c = 23.512 Å, confirming the (2S,3R,11bR) configuration through anomalous dispersion effects measured at CuKα wavelength (λ = 1.5418 Å). The Flack parameter of 0.02(3) provides statistical confidence in chirality assignment [2].
Notably, powder X-ray diffraction (PXRD) analysis of the free base form reveals a distinctive pattern between 5-30°2θ with characteristic peaks at 7.8°, 12.3°, and 18.9° (d-spacings 11.33 Å, 7.19 Å, and 4.69 Å respectively) [9]. This fingerprint differentiates it from the (2R,3R,11bR) polymorph which exhibits dominant reflections at 6.2° and 15.4°2θ. Rietveld refinement of laboratory PXRD data achieved R_wp = 7.3%, confirming both phase purity and structural integrity without requiring synchrotron radiation [9].
The crystallographic data further reveals key supramolecular features: Molecules form hydrogen-bonded dimers via O-H···N interactions (2.89 Å) between the 2-hydroxyl group and piperidine nitrogen. These dimers stack along the c-axis through van der Waals contacts (3.48 Å) between isobutyl groups, creating channels that accommodate solvent molecules in the lattice. This packing arrangement enhances thermodynamic stability, as evidenced by a 162°C melting point – 28°C higher than the metastable (2R,3S,11bS) polymorph [9].
Table 3: Crystallographic Data for (2S,3R,11bR)-DHTBZ Tosylate
Parameter | Value |
---|---|
Empirical Formula | C₁₉H₂₇NO₂·C₇H₈O₃S |
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a = 7.128(1) Å |
b = 12.847(2) Å | |
c = 23.512(4) Å | |
Flack Parameter | 0.02(3) |
R-factor | 0.041 |
Data collection at 173K [2].
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6